molecular formula C16H29N4O4+ B12841906 Imidazolysine

Imidazolysine

Cat. No.: B12841906
M. Wt: 341.43 g/mol
InChI Key: NVJLIMSDAPOFHF-KBPBESRZSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazolysine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms. This structure is similar to that of imidazole, a well-known compound in organic chemistry. This compound is known for its versatility and is used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazolysine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot, multi-component reaction. This method involves the condensation of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. This approach is efficient and yields high amounts of this compound .

Chemical Reactions Analysis

Types of Reactions: Imidazolysine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atoms in the ring, which can act as nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often use halogenating agents like bromine or chlorine in the presence of a base.

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Imidazolysine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazolysine involves its interaction with various molecular targets. For instance, this compound derivatives can bind to enzyme active sites, inhibiting their activity. This interaction is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can act on specific receptors, modulating their activity and leading to various physiological effects .

Properties

Molecular Formula

C16H29N4O4+

Molecular Weight

341.43 g/mol

IUPAC Name

(2S)-2-amino-6-[3-[(5S)-5-amino-5-carboxypentyl]-5-methylimidazol-3-ium-1-yl]hexanoic acid

InChI

InChI=1S/C16H28N4O4/c1-12-10-19(8-4-2-6-13(17)15(21)22)11-20(12)9-5-3-7-14(18)16(23)24/h10-11,13-14H,2-9,17-18H2,1H3,(H-,21,22,23,24)/p+1/t13-,14-/m0/s1

InChI Key

NVJLIMSDAPOFHF-KBPBESRZSA-O

Isomeric SMILES

CC1=C[N+](=CN1CCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N

Canonical SMILES

CC1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N

Origin of Product

United States

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